

Understanding the binding affinity of Ac-YVAD-CHO acetate to caspase-1.

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Compound of Interest

Compound Name: Ac-YVAD-CHO acetate

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A Technical Guide to the Binding Affinity of Ac-YVAD-CHO for Caspase-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding characteristics of N-Acetyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxy-1-formylethyl]-L-alaninamide (Ac-YVAD-CHO) to Caspase-1. Ac-YVAD-CHO is a potent, reversible, and specific tetrapeptide inhibitor of Caspase-1, also known as Interleukin-1 β Converting Enzyme (ICE). Its high affinity and selectivity make it an invaluable tool for studying the intricate roles of Caspase-1 in inflammatory pathways and pyroptotic cell death.

Binding Affinity and Selectivity

Ac-YVAD-CHO demonstrates a high affinity for Caspase-1, with its inhibitory constant (Ki) in the nanomolar range. Its selectivity is a key feature, showing significantly weaker inhibition against other caspase family members. This specificity is crucial for dissecting the precise functions of Caspase-1 in complex biological systems.

Table 1: Quantitative Inhibition Data for Ac-YVAD-CHO



Target Enzyme	Species	Inhibition Constant (Ki)	IC50
Caspase-1 (ICE)	Human	0.76 nM[1][2]	0.7 μM (for IL-1β production)[2]
Caspase-1 (ICE)	Mouse	3.0 nM[2]	2.5 μM (for IL-1β production)[2]
Caspase-4	Human	163 - 970 nM	Not Reported
Caspase-5	Human	163 - 970 nM	Not Reported
Caspase-8	Human	163 - 970 nM	Not Reported
Caspase-9	Human	163 - 970 nM	Not Reported
Caspase-10	Human	163 - 970 nM	Not Reported
Caspase-2	Human	>10,000 nM	Not Reported
Caspase-3	Human	>10,000 nM	Not Reported
Caspase-6	Human	>10,000 nM	Not Reported
Caspase-7	Human	>10,000 nM	Not Reported

Experimental Protocols

The determination of Ac-YVAD-CHO's binding affinity relies on precise experimental methodologies. Below are detailed protocols for common assays used to characterize its inhibitory activity.

1. Fluorometric Caspase-1 Inhibition Assay

This is a common method for determining the IC50 value of an inhibitor.

Principle: The assay utilizes a specific, fluorogenic substrate for Caspase-1, Ac-YVAD-AFC.
 When cleaved by active Caspase-1, the fluorophore 7-amino-4-trifluoromethylcoumarin
 (AFC) is released, which can be quantified by measuring its fluorescence. The inhibitor's potency is determined by its ability to reduce the fluorescent signal.



Materials:

- Recombinant Human Caspase-1
- Caspase Assay Buffer (containing DTT)
- Ac-YVAD-CHO (inhibitor)
- Ac-YVAD-AFC (fluorogenic substrate)
- 96-well microplate (black, for fluorescence)
- Fluorescence plate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

- Reagent Preparation: Prepare a 1X Caspase Assay Buffer. Dilute the Caspase-1 enzyme and the Ac-YVAD-AFC substrate in the assay buffer to their working concentrations.
 Prepare a serial dilution of Ac-YVAD-CHO.
- Assay Setup: In a 96-well plate, add the diluted Caspase-1 enzyme to wells designated for 100% initial activity and inhibitor testing. Add an equivalent volume of the appropriate solvent (e.g., DMSO) to the 100% activity wells and the serially diluted inhibitor to the test wells.
- Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Add the diluted Caspase-1 substrate (Ac-YVAD-AFC) to all wells to start the reaction.
- Incubation: Cover the plate and incubate for 1-2 hours at room temperature.
- Measurement: Read the fluorescence of the plate using an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
- Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control. Plot the percent inhibition versus the inhibitor



concentration and fit the data to a suitable model to determine the IC50 value.

2. Cell-Free Inflammasome Activation Assay

This assay reconstitutes inflammasome activation in vitro to measure inhibitor efficacy in a more complex environment.

Principle: Cell lysates from lipopolysaccharide (LPS)-primed THP-1 monocytes contain all
the necessary components for inflammasome assembly and Caspase-1 activation.
 Spontaneous activation occurs upon incubation at 37°C, leading to the proteolytic processing
of pro-caspase-1 and its substrate, pro-IL-1β. The effect of Ac-YVAD-CHO is measured by its
ability to prevent this processing.

Materials:

- THP-1 human monocytic cell line
- Lipopolysaccharide (LPS)
- Lysis buffer
- Ac-YVAD-CHO
- Antibodies for Caspase-1 and IL-1β for Western blot analysis

Procedure:

- Cell Culture and Priming: Culture THP-1 cells and prime them with LPS to induce the expression of pro-IL-1β and NLRP3.
- Lysate Preparation: Harvest the cells and prepare concentrated cell-free extracts using an appropriate lysis buffer.
- Inhibitor Treatment: Aliquot the cell-free extracts and add Ac-YVAD-CHO at the desired concentration (e.g., 5 μM) or a vehicle control.
- Inflammasome Activation: Incubate the lysates at 37°C for a defined period (e.g., 60-120 minutes) to allow for inflammasome assembly and caspase activation.



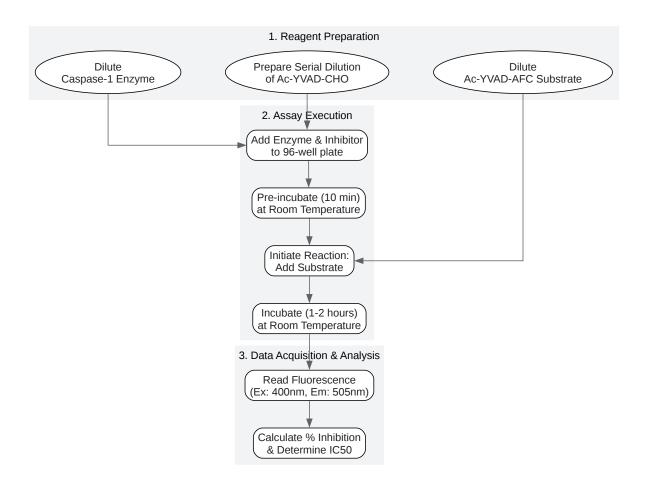
 Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the processing of pro-caspase-1 to its active p20/p10 subunits and the cleavage of pro-IL-1β to its mature p17 form via Western blotting.

Visualizing the Experimental and Biological Context

Experimental Workflow for Fluorometric Inhibition Assay

The following diagram outlines the logical steps of the fluorometric assay used to quantify Caspase-1 inhibition.





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Caption: Workflow for Caspase-1 fluorometric inhibition assay.



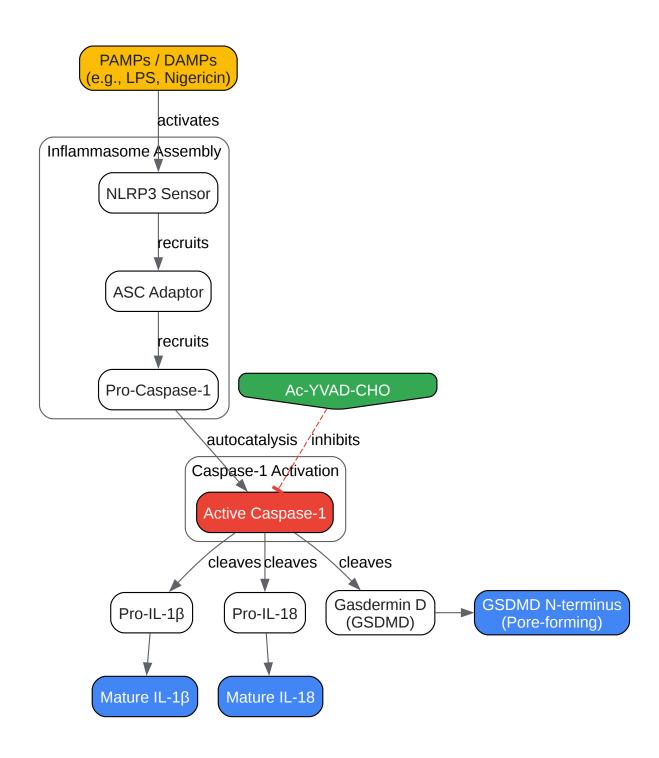
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Canonical Inflammasome Signaling Pathway and Inhibition

Caspase-1 is activated via the assembly of a multi-protein complex called the inflammasome. This pathway is a cornerstone of the innate immune response.





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Caption: Canonical inflammasome pathway and Ac-YVAD-CHO inhibition point.



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References

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